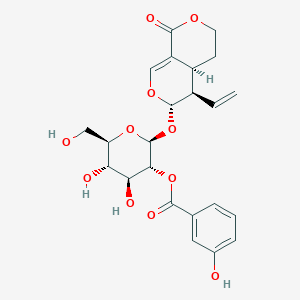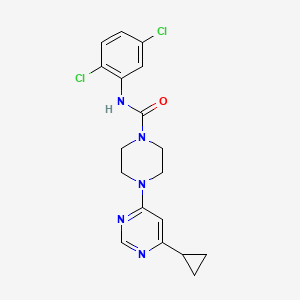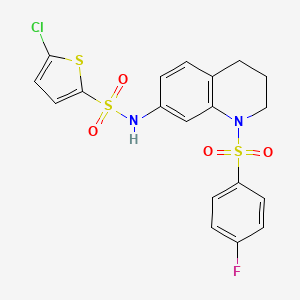
N-(1-(1,2,5-thiadiazol-3-yl)pipéridin-4-yl)-3,5-diméthyl-1,2-oxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a thiadiazole ring, a piperidine ring, an isoxazole ring, and a sulfonamide group . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . The exact methods would depend on the specific reactivity and compatibility of the different functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms . The presence of multiple heterocyclic rings could result in a rigid and complex 3D structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present . For example, the sulfonamide group might be involved in acid-base reactions, while the heterocyclic rings might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure . For example, the presence of polar functional groups might increase its solubility in water .Applications De Recherche Scientifique
- Des chercheurs ont synthétisé des dérivés de 1,3,4-thiadiazole en utilisant ce composé comme matière première . Ces dérivés ont été testés pour leur activité antimicrobienne contre des bactéries (E. coli, B. mycoides) et des champignons (C. albicans). Notamment, quatre composés ont démontré des propriétés antimicrobiennes supérieures.
- Bien que des études spécifiques sur l'activité antioxydante de ce composé soient limitées, les 1,3,4-thiadiazoles, en général, sont connus pour leurs propriétés antioxydantes . Des recherches supplémentaires pourraient explorer son potentiel en tant qu'agent antioxydant.
- Les effets antitumoraux du composé restent un domaine d'intérêt. Les chercheurs pourraient évaluer ses effets cytotoxiques sur des lignées de cellules cancéreuses, telles que K562 CML, Jurkat, MT-2 et HeLa .
- Compte tenu des propriétés diverses des 1,3,4-thiadiazoles, des recherches supplémentaires pourraient explorer son potentiel en tant qu'agent antituberculeux, anticancéreux, antibactérien ou anticonvulsivant .
- La réactivité chimique du composé permet la synthèse de divers composés contenant de l'azote, de l'oxygène, du soufre et du sélénium . Les chercheurs pourraient explorer son utilisation dans la conception de nouvelles molécules.
- Bien qu'il n'ait pas été directement étudié, les composés ayant des groupes fonctionnels similaires ont trouvé des applications dans les contextes pharmaceutiques et industriels . Il pourrait être intéressant d'étudier son potentiel dans le développement de médicaments ou d'autres procédés industriels.
Activité antimicrobienne
Potentiel antioxydant
Évaluation antitumorale
Autres activités biologiques
Réactivité chimique et synthèse
Applications industrielles
Mécanisme D'action
Target of Action
It is known that similar compounds have shown antimicrobial activity , suggesting that the compound may target bacterial or fungal cells.
Mode of Action
It is known that similar compounds act as bidentate ligands, coordinating through the nitrogen atom . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have shown antimicrobial activity , suggesting that the compound may affect pathways related to microbial growth and survival.
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that the compound may have a similar effect.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S2/c1-8-12(9(2)20-14-8)22(18,19)16-10-3-5-17(6-4-10)11-7-13-21-15-11/h7,10,16H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTNFSAEWVIFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2569353.png)
![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569354.png)
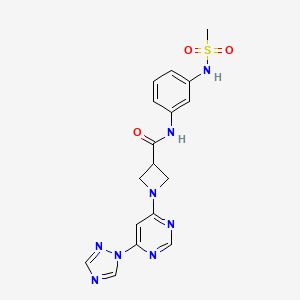
![N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2569358.png)
![8-(2-Fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2569359.png)

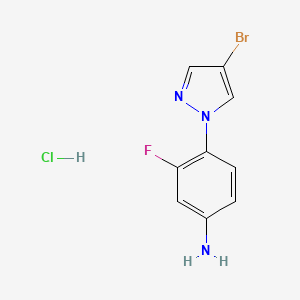
![Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2569362.png)
![N-(3-acetylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2569364.png)
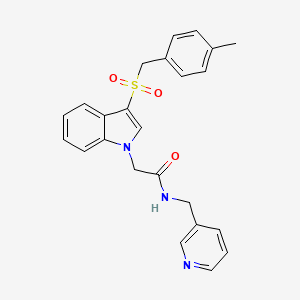
![3-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2569366.png)
